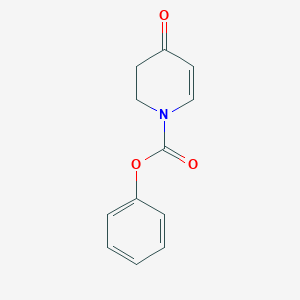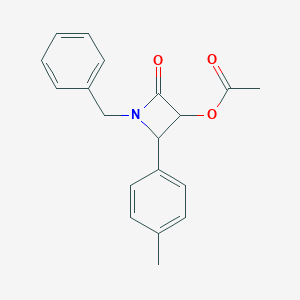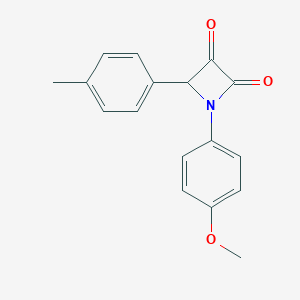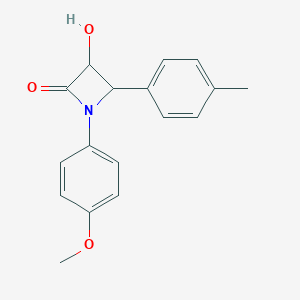
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone, also known as BTI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria. In animal studies, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been shown to have low toxicity and no significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone in lab experiments is its low toxicity and lack of significant adverse effects. This makes it a safer alternative to other chemicals that may be more harmful to researchers. However, one limitation is that the mechanism of action of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are many potential future directions for research on 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone. In medicinal chemistry, further studies could be conducted to explore its potential as an anticancer agent and to optimize its efficacy and safety. In material science, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone could be used as a building block for the synthesis of new materials with unique properties. In agriculture, further studies could be conducted to explore its potential as a pesticide and to optimize its effectiveness and safety. Overall, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has shown promise in various fields and further research could lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone involves the reaction of 4-chlorobenzaldehyde and thiosemicarbazide in the presence of a catalytic amount of acetic acid. The resulting product is then treated with benzaldehyde to form 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone. This method has been optimized to produce higher yields of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone and has been used in various studies.
Applications De Recherche Scientifique
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has shown promising results as a potential anticancer agent. It has also been studied for its antifungal and antibacterial properties. In material science, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been used as a building block for the synthesis of new materials with potential applications in electronic devices. In agriculture, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been studied for its potential use as a pesticide.
Propriétés
Nom du produit |
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C16H11ClN2OS |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)/b14-10- |
Clé InChI |
CNQSTJDEJRAQBH-UVTDQMKNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)


![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)





